2,6-Dibromoanthraquinone
Overview
Description
2,6-Dibromoanthraquinone is a chemical compound with the molecular formula C14H6Br2O2 . It is an electron-deficient anthraquinone building block used in the synthesis of semiconducting small molecules or polymers .
Synthesis Analysis
This compound has been synthesized by palladium coupling of tert-butyl diphenylsilyl 5’-protected 8-ethynyl-2’-deoxyadenosine with the corresponding bromoanthraquinone intermediates .
Molecular Structure Analysis
The molecular structure of this compound consists of an anthracene-9,10-dione structure with bromo substituents at the 2,6-position of the anthraquinone ring .
Chemical Reactions Analysis
The rapid reversible faradaic reactions of this compound molecules are realized by means of the good conductivity of graphene . This allows the combination of the Faraday pseudocapacitance of this compound with the double-layer capacitance of graphene .
Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 366.01 g/mol . It is light-sensitive and air-sensitive, and should be stored under inert gas .
Scientific Research Applications
Toxicological Studies
- Toxicology and Carcinogenesis : 1-Amino-2,4-dibromoanthraquinone, a related compound, was studied for its toxicologic and carcinogenic potential. It is an anthraquinone-derived vat dye used in textile fibers. Toxicology studies in rats and mice indicated significant chemical-related increases in benign and malignant neoplasms in various organs (National Toxicology Program technical report series, 1996).
Chemical Properties and Applications
- DNA Intercalation and Electrochemical Techniques : Anthraquinone derivatives, including anthraquinone-2,6-disulfonate, have been used for DNA detection via electrochemical methods. A quantitative model of the redox systems of these derivatives was developed across a wide pH range, contributing to the advancement of DNA sensors (Batchelor‐McAuley et al., 2010).
Biomedical Research
- Anticancer Potential : Studies on mitoxantrone, an anthraquinone derivative, showed significant clinical activity in treating breast cancer, acute leukemia, and lymphoma. Its mechanisms involve DNA intercalation and electrostatic interactions, highlighting the therapeutic potential of anthraquinone derivatives in cancer treatment (Shenkenberg & Von Hoff, 1986).
Supramolecular Chemistry
- Halogen Bonds in Supramolecular Systems : The study of 1,5- and 2,6-dibromoanthraquinones on Au(111) surfaces revealed rigid triangular structures consisting of halogen bonds and hydrogen bonds. These findings contribute to the understanding of supramolecular interactions in planar systems (Yoon et al., 2011).
Osteoarthritis Treatment
- Potential Osteoarthritis Drug : Anthraquinone-2,6-disulfonic acid was evaluated for its potential as a disease-modifying osteoarthritis drug. In vitro and in vivo studies suggested its effectiveness in reducing cartilage degeneration parameters, indicating its potential use in treating osteoarthritis (Savarino et al., 2007).
Semiconductor Applications
- Organic Semiconductor for Optoelectronic Devices : Ferrocene materials doped with 2,6-Dihydroxyanthraquinone showed properties suitable for organic semiconductors, suggesting their application in optoelectronic devices. This research expands the application of anthraquinone derivatives in the field of material science (Vergara et al., 2019)
Safety and Hazards
Future Directions
2,6-Dibromoanthraquinone has potential applications in the field of energy storage, particularly in the development of high-performance electrode materials for supercapacitors . It is also used in the synthesis of semiconducting small molecules or polymers for applications in fluorophores, photocatalysts, OLEDs, and organic solar cells .
Mechanism of Action
Target of Action
2,6-Dibromoanthraquinone is an organic compound that is widely used in the synthesis of various organic compounds . It is often used as a building block in the synthesis of semiconducting small molecules or polymers for applications in fluorophores, photocatalysts, OLEDs, and organic solar cells .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. For instance, in the case of its use in the synthesis of organic compounds, it undergoes a cross-coupling reaction with other molecules to form more complex structures .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the context of its use. In the case of its use in the synthesis of organic compounds, it participates in cross-coupling reactions, which are key steps in many synthetic pathways .
Pharmacokinetics
As an organic compound used in synthesis, its bioavailability would likely depend on factors such as its chemical structure, the route of administration, and the specific context of its use .
Result of Action
The result of the action of this compound is the formation of new organic compounds with desired properties. For example, when used in the synthesis of organic compounds for applications in fluorophores, photocatalysts, OLEDs, and organic solar cells, the resulting compounds exhibit the desired optical and electronic properties .
Biochemical Analysis
Biochemical Properties
2,6-Dibromoanthraquinone plays a significant role in biochemical reactions due to its electron-accepting properties. It can initiate or catalyze various reactions, such as the oxidation of organic compounds and the formation of polymer networks . This compound interacts with enzymes, proteins, and other biomolecules, enabling it to exhibit antioxidant, anti-inflammatory, anticancer, antibacterial, and antifungal properties . For instance, it has been reported to interact with redox-active enzymes, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation. Additionally, it can alter the expression of genes involved in oxidative stress response, leading to enhanced cellular defense mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to specific sites on enzymes, altering their conformation and activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, the compound can inhibit or activate enzymes involved in redox reactions, thereby affecting the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in areas where it can exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules, thereby modulating its biochemical properties and effects.
Properties
IUPAC Name |
2,6-dibromoanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFYHUWBLXKCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449859 | |
Record name | 2,6-Dibromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633-70-5 | |
Record name | 2,6-Dibromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions governing the self-assembly of 2,6-dibromoanthraquinone on surfaces?
A: Research using scanning tunneling microscopy (STM) reveals that this compound molecules deposited on gold surfaces (Au(111)) form ordered structures through a combination of halogen bonds and hydrogen bonds [, ]. These bonds dictate the arrangement of molecules into specific patterns, such as triangular structures and chevron patterns. Notably, halogen bonds involving the bromine atoms of the molecule play a crucial role in stabilizing these structures.
Q2: Can this compound be used as a building block for more complex molecular systems?
A: Yes, this compound shows promise as a building block in supramolecular chemistry and materials science. Its ability to engage in both halogen bonding and hydrogen bonding, coupled with its self-assembly behavior, makes it attractive for creating functional materials with tailored properties []. Furthermore, its use as a precursor in synthesizing conjugates with biological molecules like 2'-deoxyadenosine highlights its potential in bioorganic chemistry and DNA-related research [].
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